(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid
Overview
Description
(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid is an organic compound with the molecular formula C8H10BNO3 It is a boronic acid derivative characterized by the presence of a hydroxyimino group attached to an ethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid moiety, which can form reversible covalent bonds with active site serine residues.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The hydroxyimino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxyimino group, making it less versatile in certain reactions.
4-(1-(hydroxyimino)ethyl)phenylboronic acid: Similar structure but without the (E)-configuration, which can affect its reactivity and binding properties.
(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic ester: An ester derivative with different solubility and reactivity profiles.
Uniqueness: (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid is unique due to the presence of both the hydroxyimino and boronic acid groups, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCFSAPALJOFA-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=NO)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C(=N/O)/C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.